Myofilament Binding Affinity
In skinned bovine left ventricle muscle, dethiophalloidin (DTPH) exhibits a markedly weaker interaction with myofilaments compared to phalloidin. Using force enhancement at 15 μM DTPH (76% of maximum), the apparent equilibrium constant for DTPH binding to myofilaments was estimated at approximately 5 μM [1]. In contrast, phalloidin binds to F-actin with an apparent dissociation constant (Kd) in the low nanomolar range (~20-40 nM) and produces virtually irreversible stabilization [2]. This ~100- to 250-fold difference in apparent binding affinity underscores DTPH's utility as a weak-binding, reversible probe.
Phalloidin ~20–40 nM
~100–250× lower affinity
| Evidence Dimension | Apparent equilibrium constant for myofilament binding |
|---|---|
| Target Compound Data | ~5 μM (apparent K_eq for force enhancement) |
| Comparator Or Baseline | Phalloidin: ~20-40 nM (apparent K_d for F-actin binding) |
| Quantified Difference | ~100- to 250-fold lower affinity |
| Conditions | Skinned bovine left ventricle muscle; 15 μM DTPH; force enhancement assay [1] |
Why This Matters
This lower affinity enables reversible experimental protocols where actin-binding effects can be washed out, unlike phalloidin's persistent binding which permanently alters cytoskeletal dynamics.
- [1] Bukatina AE, Kirkpatrick RD, Campbell KB. Dethiophalloidin increases Ca2+ responsiveness of skinned cardiac muscle. J Muscle Res Cell Motil. 1998;19(5):515-523. doi:10.1023/a:1005308509720 View Source
- [2] De La Cruz EM, Pollard TD. Kinetics and thermodynamics of phalloidin binding to actin filaments. Biophys J. 1994;66(2):A325. View Source
